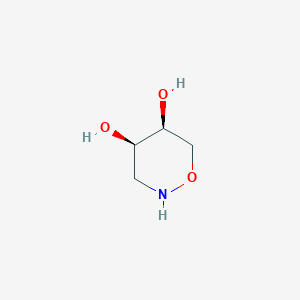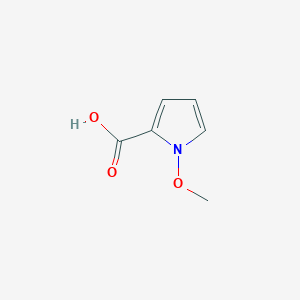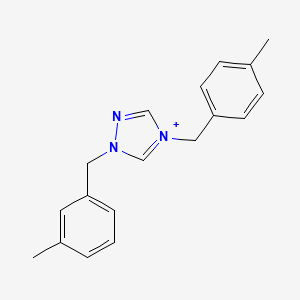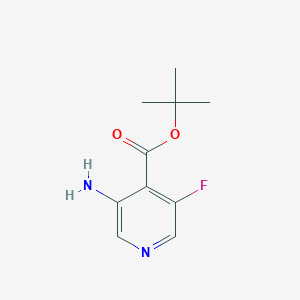
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that features a long aliphatic chain, a purine derivative, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate would likely involve multiple steps, including:
Formation of the purine derivative: This could involve the reaction of a suitable precursor with reagents like formamide and acetic anhydride.
Attachment of the aliphatic chain: This might be achieved through a series of alkylation reactions, using reagents such as alkyl halides and strong bases.
Formation of the ester linkage: This could involve the reaction of a carboxylic acid derivative with an alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound could be oxidized at various points, such as the aliphatic chain or the purine ring.
Reduction: Reduction reactions might target the carbonyl groups or the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides, nucleophiles, or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate could be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids. It could also be used in the development of new drugs or diagnostic tools.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory activities.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or surfactants, or as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, modulating their activity.
DNA/RNA interaction: The purine derivative might intercalate into DNA or RNA, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)amino)octanoate: Lacks the octyloxy group.
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-oxooctyl)amino)octanoate: Lacks the octyloxy group but retains the oxooctyl group.
Uniqueness
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of a long aliphatic chain, a purine derivative, and multiple functional groups. This combination of features could confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C49H90N6O5 |
|---|---|
Peso molecular |
843.3 g/mol |
Nombre IUPAC |
octyl 8-[3-(2-amino-6-oxo-1H-purin-9-yl)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C49H90N6O5/c1-4-7-10-13-18-25-33-43(34-26-19-14-11-8-5-2)60-45(57)36-28-21-17-23-30-38-54(39-32-40-55-42-51-46-47(55)52-49(50)53-48(46)58)37-29-22-16-20-27-35-44(56)59-41-31-24-15-12-9-6-3/h42-43H,4-41H2,1-3H3,(H3,50,52,53,58) |
Clave InChI |
UYAZXVXQXAFKBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCN1C=NC2=C1N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281554.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281556.png)
![6-(3,4-Dimethoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281563.png)
![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)


![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)


![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)


